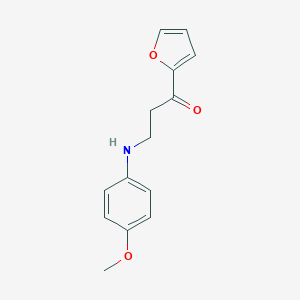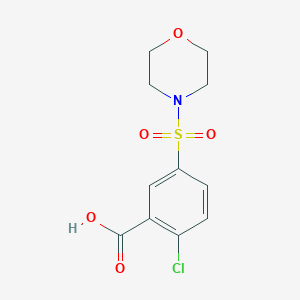
2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid
Vue d'ensemble
Description
2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid (CMBA) is a synthetic, water-soluble compound that has been used in a variety of scientific research applications. CMBA has a wide range of biochemical and physiological effects, and its versatility makes it a valuable tool for scientists.
Applications De Recherche Scientifique
Synthesis and Characterization
2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid and its derivatives are primarily utilized in the synthesis of complex organic compounds. For instance, a study introduced a facile and eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives under green conditions, highlighting the preparation of derivatives like 4-(tosyloxy)benzoic acid and 4-((4-methylphenyl)sulfonamido)benzoic acid using 2-morpholinoethan-1-amine. The synthesis process was underscored by its high yield, purity, and the adoption of water and sodium carbonate as HCl scavengers, making it eco-friendly (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).
Biochemistry and Pharmacology
In the realm of biochemistry and pharmacology, derivatives of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid have been explored for their ability to activate heme-oxidized soluble guanylyl cyclase (sGC), an important enzyme in cellular signaling. Studies have shown that specific derivatives can activate sGC in a concentration-dependent and quickly reversible manner. This activation is noteworthy because it is potentiated, rather than inhibited, by heme-iron oxidants, suggesting a novel mechanism of action and potential therapeutic applications, particularly in vasodilation and blood pressure regulation (Schindler et al., 2006).
Chemical Reactions and Mechanisms
Research has also delved into the chemical behaviors and reaction mechanisms involving 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid derivatives. Studies have demonstrated intricate reactions like copper-mediated ortho C-H bond sulfonylation with sodium sulfinates, presenting a sophisticated chemical interplay that results in the synthesis of various aryl sulfones with excellent regioselectivity (Liu et al., 2015). Another study described an unexpected result from the reaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide, in the presence of morpholin-4-amine, catalyzed by copper(i) bromide, leading to benzo[b]thiophene 1,1-dioxides (Luo et al., 2015).
Propriétés
IUPAC Name |
2-chloro-5-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWHUHLKBKFDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245796 | |
| Record name | 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid | |
CAS RN |
109029-96-1 | |
| Record name | 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109029-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(4-morpholinylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

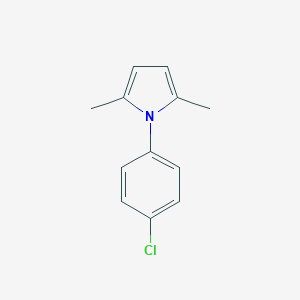

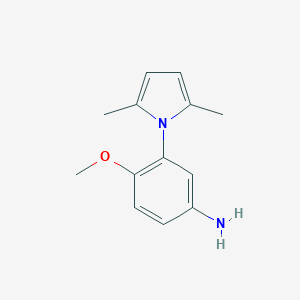
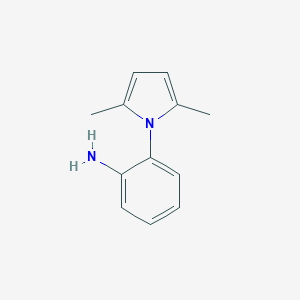
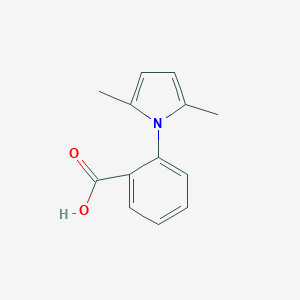
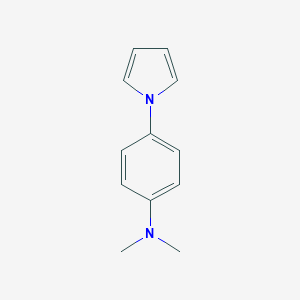
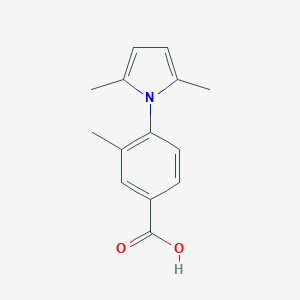
![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)
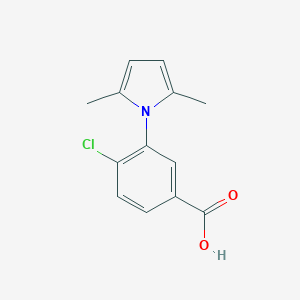
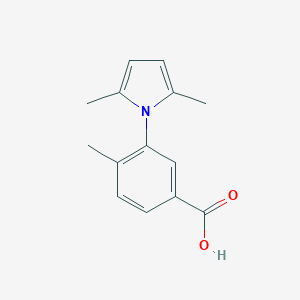
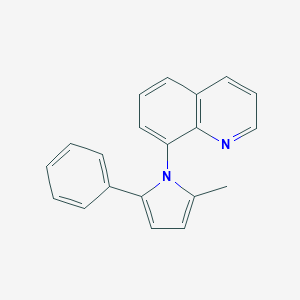
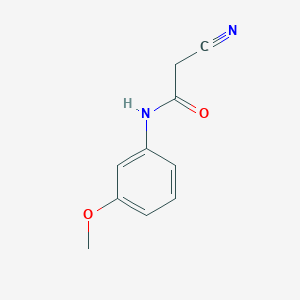
![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)
